3-(Benzylthio)propanoic acid

Description

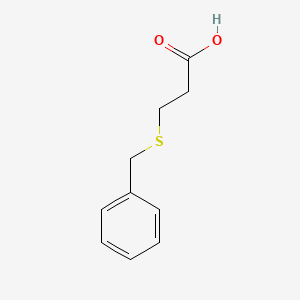

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBNSZKHDMXOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278085 | |

| Record name | 3-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-66-3 | |

| Record name | 3-[(Phenylmethyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2899-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2899-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Benzylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Benzylthio)propanoic acid (CAS No. 2899-66-3). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound. This document details its physicochemical characteristics, spectroscopic data, and provides insights into its synthesis and purification. While this compound is primarily recognized as a chemical intermediate, this guide also touches upon its application in the synthesis of biologically active molecules. All quantitative data is presented in structured tables for ease of reference, and a representative synthetic pathway is visualized.

Chemical and Physical Properties

This compound is a sulfur-containing carboxylic acid. It presents as a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in organic solvents such as ethanol and ether but is insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂S | [1] |

| Molar Mass | 196.27 g/mol | [1] |

| CAS Number | 2899-66-3 | |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Density | 1.197 g/cm³ | [1] |

| Boiling Point | 351.6 °C at 760 mmHg | [1] |

| Flash Point | 166.4 °C | [1] |

| pKa | 4.463 (at 25 °C) | [1] |

| Refractive Index | 1.581 | [1] |

| Solubility | Soluble in ethanol, ether; Insoluble in water | [1] |

Spectroscopic Data

The structural identity of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available. | [2] |

| Mass Spectrometry | GC-MS data available. | [3] |

Synthesis and Purification

Synthesis

A general method for the synthesis of 3-(arylthio)propanoic acids involves the copper-mediated C-S bond formation between an aryl iodide and 3-mercaptopropionic acid. While a specific protocol for this compound is not detailed in the search results, a representative reaction is the coupling of a thiol with an alkyl halide. A plausible synthesis route is the reaction of benzyl mercaptan with 3-halopropanoic acid or its ester, or the reaction of a benzyl halide with 3-mercaptopropionic acid.

A logical workflow for a potential synthesis is outlined below:

Caption: Synthesis of this compound.

Purification

Purification of the crude product can be achieved by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the compound at different temperatures.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The carboxylic acid and thioether functionalities allow for a range of chemical transformations.

One notable application is in the synthesis of sirtuin-2 (SIRT2) inhibitors. Derivatives of 3-(benzylthio)benzoic acid, a structurally related compound, have been investigated for their potential in treating neurodegenerative diseases like Huntington's disease.

Safety Information

It is important to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Note: This information is based on a structurally similar compound, 3-(((Benzylthio)carbonothioyl)thio)propanoic acid, and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) for the compound being used.

Experimental Protocols

General Synthesis Protocol (Illustrative)

To a solution of benzyl mercaptan (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 1.1 eq) and stir until a clear solution is obtained. To this solution, add 3-bromopropanoic acid (1.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

General Purification Protocol by Recrystallization

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature to induce crystallization. Further cool the mixture in an ice bath to maximize the yield of crystals. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

NMR Sample Preparation

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Cap the NMR tube and ensure the solution is free of any particulate matter.

Mass Spectrometry Sample Preparation (for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to the more volatile methyl ester is often recommended. Dissolve a small amount of this compound in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture. After the reaction is complete, neutralize the solution and extract the methyl ester with an organic solvent. The organic extract can then be injected into the GC-MS for analysis.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. This guide has provided a consolidated source of technical information, including its properties, spectroscopic data, and general protocols for its synthesis and analysis. While direct involvement in signaling pathways has not been identified, its utility in the synthesis of biologically active compounds, such as SIRT2 inhibitors, underscores its importance for the drug development community. Researchers and scientists are encouraged to consult specific literature and safety data sheets for their intended applications.

References

An In-depth Technical Guide to 3-(Benzylthio)propanoic Acid (CAS: 2899-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylthio)propanoic acid, with the CAS number 2899-66-3, is a sulfur-containing carboxylic acid. Its structure, featuring a flexible propanoic acid chain and a benzylthio group, makes it a valuable building block in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, potential biological activities, and experimental protocols relevant to its study and application in research and drug development. While this compound itself is a subject of research, its derivatives have shown promise in modulating key biological targets, suggesting its potential as a scaffold in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂S | [1][2] |

| Molecular Weight | 196.27 g/mol | [3] |

| Appearance | White to off-white or light yellow solid/powder | [4] |

| Melting Point | Not consistently reported | |

| Boiling Point | 351.6 °C at 760 mmHg (Predicted) | |

| Density | 1.197 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | |

| InChI Key | NDBNSZKHDMXOJE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)CSCCC(=O)O |

Spectral Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below is a summary of available spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| ¹H | CDCl₃ | ~7.3 | m | Ar-H | [4] |

| ~3.7 | s | Ph-CH₂ -S | [4] | ||

| ~2.8 | t | S-CH₂ -CH₂ | [4] | ||

| ~2.6 | t | CH₂-CH₂ -COOH | [4] | ||

| ~11.0 | br s | COOH | [4] | ||

| ¹³C | Not Available | Not Available | Not Available | Not Available |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 196, corresponding to its molecular weight.

Synthesis

This compound can be synthesized through the nucleophilic substitution reaction between a benzyl halide and 3-mercaptopropionic acid. A general procedure, adapted from the synthesis of related 3-(arylthio)propionic acids, is provided below.[1]

Experimental Protocol: Synthesis from Benzyl Chloride and 3-Mercaptopropionic Acid

Materials:

-

3-Mercaptopropionic acid

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (2.0 equivalents) in a mixture of ethanol and water.

-

To this solution, add 3-mercaptopropionic acid (1.0 equivalent) and stir at room temperature for 15 minutes to form the sodium thiolate salt.

-

Add benzyl chloride (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted benzyl chloride.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are limited, its structural analogs have shown significant activity as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5][6] SIRT2 has emerged as a therapeutic target for neurodegenerative disorders, particularly Huntington's disease.[7][8]

SIRT2 Inhibition and Neuroprotection in Huntington's Disease

Derivatives of 3-(benzylthio)benzoic acid have been identified as potent and selective inhibitors of SIRT2.[5][6] The proposed mechanism of action in the context of Huntington's disease involves the modulation of cellular pathways that are dysregulated by the mutant huntingtin protein.

Inhibition of SIRT2 has been shown to be neuroprotective in various models of Huntington's disease.[7][8] One of the key downstream effects of SIRT2 inhibition is the downregulation of the sterol biosynthesis pathway.[7] The mutant huntingtin protein can lead to an increase in cellular sterol levels, and by inhibiting SIRT2, the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is reduced, leading to decreased expression of genes involved in cholesterol synthesis.[7] This metabolic reprogramming appears to be a key component of the neuroprotective effects observed with SIRT2 inhibitors.[7]

Potential Antimicrobial and Anti-inflammatory Activities

Propanoic acid derivatives are a broad class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.[9][10][11] While specific data for this compound is not available, related compounds have been investigated for these properties. For instance, 2-(benzylthio)propanoic acid has been described as an antimicrobial and anti-inflammatory agent.[10][12] Further investigation is required to determine if this compound shares these activities.

Experimental Protocols for Biological Evaluation

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is a general method for assessing the inhibitory activity of a compound against SIRT2.[7][13][14]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD⁺

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution

-

This compound (or its derivatives) dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the recombinant SIRT2 enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (DMSO vehicle).

-

Add NAD⁺ to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the fluorogenic SIRT2 substrate to each well.

-

Incubate at 37°C for another specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway in Huntington's Disease

Caption: Proposed mechanism of neuroprotection by SIRT2 inhibition.

Experimental Workflow for Inhibitor Characterization

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | 497931-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-(Benzylthio)propanoic acid | CymitQuimica [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]

An In-depth Technical Guide to the Molecular Structure of 3-(Benzylthio)propanoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(Benzylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound.

Molecular Structure and Identification

This compound, also known as 3-(benzylsulfanyl)propanoic acid, is a carboxylic acid containing a benzylthio ether group. Its fundamental structural and identifying information is summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(benzylsulfanyl)propanoic acid |

| Synonyms | This compound, S-Benzyl-β-mercaptopropionic acid |

| CAS Number | 2899-66-3 |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.27 g/mol [1] |

| SMILES | C1=CC=C(C=C1)CSCCC(=O)O |

| InChI | InChI=1S/C10H12O2S/c13-10(14)8-7-15-9-11-5-3-1-2-4-6-11/h1-6H,7-9H2,(H,13,14) |

2D and 3D Molecular Structure

The two-dimensional structure of this compound consists of a propanoic acid moiety linked through a sulfur atom to a benzyl group.

Figure 1. 2D Structure of this compound.

The three-dimensional conformation of the molecule allows for significant rotational freedom around the sulfur-carbon and carbon-carbon single bonds, leading to a flexible structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological applications.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or off-white to light yellow solid | [2],[3] |

| Boiling Point | 351.6 °C at 760 mmHg | [2] |

| pKa | 4.463 (at 25 °C) | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-S-CH₂-Ph), and two triplets for the methylene protons of the propanoic acid chain (-S-CH₂-CH₂-COOH). The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the two methylene carbons of the propanoic acid chain, and a downfield signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700-1725 cm⁻¹), and various C-H and C-S stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group.

Synthesis

A general synthetic route to 3-(benzylthio)benzoic acid derivatives involves the coupling of a mercaptobenzoic acid with a benzyl bromide derivative.[4] A plausible synthesis for this compound would involve the reaction of 3-mercaptopropanoic acid with benzyl bromide in the presence of a base.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Experimental Protocol (General)

-

Deprotonation: Dissolving 3-mercaptopropanoic acid in a suitable solvent, such as ethanol.

-

Thiolate Formation: Adding a base, like potassium hydroxide, to deprotonate the thiol group, forming a thiolate anion.

-

Nucleophilic Attack: Adding benzyl bromide to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion to form the thioether bond.

-

Workup and Purification: After the reaction is complete, the mixture would be worked up, which may involve acidification to ensure the carboxylic acid is protonated, followed by extraction and purification, likely through chromatography or recrystallization.

Applications in Research and Development

While this compound has applications as an intermediate in the agrochemical industry for the synthesis of crop protection agents, its role in drug development is less defined but holds potential.[3] It has been used as a scaffold in the synthesis of inhibitors for sirtuin-2 (SIRT2), a target of interest in neurodegenerative diseases like Huntington's disease.[4] The structural motifs present in this compound, namely the carboxylic acid and the benzylthio group, are found in various biologically active molecules, suggesting its potential as a building block in medicinal chemistry.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Further research is required to elucidate any potential biological targets and mechanisms of action.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(benzylthio)propanoic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document details two principal synthetic routes: Nucleophilic Substitution and Michael Addition. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as S-benzyl-β-mercaptopropionic acid, is a carboxylic acid containing a thioether linkage. Its structure incorporates both a hydrophilic carboxylic acid group and a lipophilic benzyl group, making it a versatile building block in organic synthesis. It finds applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide focuses on the two most common and practical laboratory-scale synthesis methods.

Synthesis Pathways

Two primary and effective pathways for the synthesis of this compound are:

-

Pathway 1: Nucleophilic Substitution: This classic and reliable method involves the reaction of a benzyl mercaptan with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.

-

Pathway 2: Michael Addition: This atom-economical approach involves the conjugate addition of benzyl mercaptan to acrylic acid, catalyzed by a base.

The following sections provide detailed experimental procedures and comparative data for each pathway.

Pathway 1: Nucleophilic Substitution

This pathway proceeds via an SN2 mechanism where the thiolate anion, generated in situ from benzyl mercaptan and a base, displaces the halide from the 3-position of the propanoic acid.

An In-depth Technical Guide to 3-(Benzylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-(benzylthio)propanoic acid (CAS No. 2899-66-3), a sulfur-containing carboxylic acid. The document details its synthesis, physicochemical properties, and explores its potential biological activities based on available literature and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in agrochemical and pharmaceutical development.

Chemical Identity and Properties

This compound, also known as S-benzyl-β-mercaptopropionic acid, is an organic compound featuring a benzylthioether linked to a propanoic acid backbone.[1] Its structure combines the aromaticity of the benzyl group with the functionality of a carboxylic acid and a thioether linkage.

Physicochemical Data

Quantitative physicochemical data for this compound is summarized in the table below. This information is critical for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂S | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| CAS Number | 2899-66-3 | [1] |

| Appearance | Colorless to pale yellow liquid or off-white to light yellow solid | [1][2] |

| Boiling Point | 351.6°C at 760 mmHg | [1] |

| Density | 1.197 g/cm³ | [1] |

| Flash Point | 166.4°C | [1] |

| Vapor Pressure | 1.51E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.581 | [1] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

| Spectroscopy | Data Description | Source |

| ¹H NMR (CDCl₃) | Chemical shift data available in spectral databases. Key expected signals include those for the aromatic protons of the benzyl group, the methylene protons adjacent to the sulfur and the phenyl ring, and the methylene protons of the propanoic acid chain, as well as the carboxylic acid proton. | [3] |

| ¹³C NMR (CDCl₃) | Chemical shift data for the methyl ester derivative is available. Data for the parent acid would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the thioether and acid chain. | [4] |

Synthesis of this compound

The most chemically direct and widely cited method for the synthesis of 3-thioalkanoic acids is the Thia-Michael Addition .[5] This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For this compound, this translates to the addition of benzyl mercaptan to acrylic acid.

Experimental Workflow: Thia-Michael Addition

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard methodologies for Thia-Michael additions.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acrylic acid (1.0 equivalent) and a suitable inert solvent such as toluene or acetonitrile.

-

Addition of Reactants: Add benzyl mercaptan (1.0 equivalent) to the solution. Subsequently, add a catalytic amount of a base, such as triethylamine (0.1 equivalents), to facilitate the conjugate addition. The use of a base deprotonates the thiol, increasing its nucleophilicity.

-

Reaction: Allow the mixture to stir at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials. The reaction is generally complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The mixture is first washed with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base and remove it from the organic phase.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate, to ensure complete recovery of the product. The organic layers are then combined.

-

Drying and Concentration: The combined organic phase is washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Biological and Agrochemical Significance

While direct studies on the biological mechanism of action of this compound are limited, its use as an intermediate in the synthesis of agrochemicals suggests a role in modulating plant physiology.[2] Furthermore, its structural similarity to other biologically active thia-fatty acids and propanoic acid derivatives provides a basis for postulating potential mechanisms of action in mammalian systems.

Role in Agrochemicals

The use of this compound as a building block for agrochemicals suggests it may be a precursor to compounds with herbicidal or plant growth-regulating properties.[2] Many herbicides function by inhibiting key plant enzymes. For example, some propanoic acid derivatives act as auxin mimics, disrupting normal plant growth.[6] Indole-3-propionic acid, a structural analog, has been shown to regulate lateral root development in plants by targeting auxin signaling pathways.[7][8]

Potential as a Metabolic Modulator (Hypothetical)

Structurally related 3-thia fatty acids are known to act as metabolic modulators, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[9] These nuclear receptors are critical regulators of lipid and glucose metabolism. It is plausible that this compound could be metabolized in a way that influences these pathways.

A related compound, 3-(methylthio)propanoic acid (MTPA), is an intermediate in methionine metabolism and can be converted to hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[10][11] A similar metabolic fate for this compound could yield benzyl mercaptan and subsequently influence cellular signaling, although this remains speculative.

The diagram below outlines a hypothetical signaling pathway for this compound based on the known actions of other 3-thia fatty acids.

Potential as an Enzyme Inhibitor

The propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[12][13] While there is no direct evidence, the structural class to which this compound belongs suggests that it could be investigated for anti-inflammatory properties.

Additionally, other carboxylic acid-containing molecules have been developed as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in diseases like arthritis and cancer.[14][15][16] This represents another potential, though unexplored, avenue for research into the biological activity of this compound.

Conclusion

This compound is a readily synthesizable compound with established physicochemical properties. While its primary documented role is as a chemical intermediate, particularly in the agrochemical industry, its structure suggests potential for broader biological activity. Based on analogies to related thia-fatty acids and propanoic acid derivatives, plausible (though unproven) mechanisms of action include the modulation of metabolic pathways via PPAR agonism, interaction with plant hormone signaling, or inhibition of enzymes such as COX or MMPs. This technical guide consolidates the existing knowledge and provides a framework for future research into the therapeutic or agrochemical potential of this molecule. Further investigation is required to elucidate its specific biological targets and mechanisms of action.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced growth and productivity of useful metabolites by indole-3-propionic acid treatment in Lemna aequinoctialis culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Towards third generation matrix metalloproteinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzylthio)propanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzylthio)propanoic acid, a sulfur-containing carboxylic acid, has a history rooted in the fundamental exploration of organic synthesis. While not a widely known compound, its journey from initial synthesis to its use as a chemical intermediate provides valuable insights into the development of synthetic methodologies. This technical guide delves into the discovery and history of this compound, presenting its synthesis, physicochemical properties, and emerging biological relevance. Detailed experimental protocols and structured data are provided to support further research and application in drug development and other scientific fields.

Introduction

This compound, also known as S-benzyl-β-mercaptopropionic acid, is an organic compound with the chemical formula C₁₀H₁₂O₂S. Its structure features a benzyl group attached to a sulfur atom, which is in turn bonded to a propanoic acid backbone. While its initial discovery was not marked by a singular breakthrough event, its synthesis is a classic example of fundamental organic reactions that became well-established in the mid-20th century. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including agrochemicals and potential therapeutic agents. This guide will provide a comprehensive overview of its history, synthesis, and known applications.

Discovery and Historical Synthesis

The discovery of this compound is intrinsically linked to the development of methods for forming carbon-sulfur bonds. While a specific date and discoverer are not prominently documented, the synthesis of this compound relies on well-established reactions that were being extensively studied in the 1940s.

One of the foundational methods for synthesizing β-thioethers is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, a reaction often referred to as a Michael addition. A seminal paper by Charles D. Hurd and Leon L. Gershbein in 1947, titled "Reactions of Mercaptans with Acrylic and Methacrylic Derivatives," detailed the conditions for such reactions. Although this paper does not explicitly name this compound, it provides the fundamental and detailed experimental protocols that would have been used for its synthesis.

The two primary historical routes to this compound are:

-

Conjugate Addition of Benzyl Mercaptan to Acrylic Acid: This is the most direct and likely the earliest method used. In this reaction, benzyl mercaptan (phenylmethanethiol) acts as the nucleophile, attacking the β-carbon of acrylic acid.

-

Alkylation of 3-Mercaptopropionic Acid with a Benzyl Halide: This method involves the S-alkylation of 3-mercaptopropionic acid with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.

These methods, rooted in the broader exploration of organic sulfur chemistry, represent the classical approaches to the synthesis of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2899-66-3 | N/A |

| Molecular Formula | C₁₀H₁₂O₂S | N/A |

| Molecular Weight | 196.27 g/mol | N/A |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents | N/A |

Key Experimental Protocols

The following are detailed experimental protocols for the two primary historical synthesis methods for this compound, based on established chemical principles.

Synthesis via Conjugate Addition

This protocol is adapted from the general methods described for the addition of mercaptans to acrylic acid derivatives.

Reaction:

Caption: Synthesis of this compound via conjugate addition.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as ethanol or water.

-

Addition of Mercaptan: To the stirred solution, add benzyl mercaptan (1.0 equivalent).

-

Initiation: Add a catalytic amount of a base, such as sodium hydroxide or triethylamine, to initiate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis via Alkylation

This protocol is based on the general principles of S-alkylation of thiols.

Reaction:

Caption: Synthesis of this compound via alkylation.

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 3-mercaptopropionic acid (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide (2.0 equivalents) to form the thiolate.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture gently (e.g., 50-60 °C) for a few hours to ensure complete reaction. Monitor the progress by TLC.

-

Workup: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield pure this compound.

Potential Biological Significance and Signaling Pathways

While this compound itself has not been the subject of extensive biological investigation, related compounds offer insights into its potential mechanisms of action.

Sirtuin 2 (SIRT2) Inhibition

A study on 3-(benzylthio)benzamide derivatives identified them as potent and selective inhibitors of SIRT2, a class III histone deacetylase. SIRT2 has various substrates, including α-tubulin, and its inhibition has shown therapeutic potential in models of Huntington's disease. The thioether linkage present in these inhibitors, which is also a key feature of this compound, was found to be crucial for their potency. This suggests that this compound could serve as a scaffold for the design of novel SIRT2 inhibitors.

Caption: Potential involvement of 3-(benzylthio) derivatives in SIRT2 signaling.

Hydrogen Sulfide (H₂S) Signaling Pathway

Another avenue for the biological activity of this compound could be through its metabolism. A related compound, 3-(methylthio)propanoic acid (MTPA) , is known to be metabolized to methanethiol, which is then converted to hydrogen sulfide (H₂S). H₂S is a well-established gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation. It is plausible that this compound could also be metabolized in a similar fashion to release benzyl mercaptan, which could then be further processed to generate H₂S, thereby influencing H₂S-mediated signaling pathways.

Caption: Hypothetical metabolic pathway of this compound to H₂S.

Modern Applications and Future Directions

Currently, this compound is primarily utilized as a chemical intermediate in various industrial applications. Its role in the agrochemical industry is notable, where it serves as a building block for the synthesis of novel pesticides and crop protection agents[1].

The structural similarity to compounds with known biological activity, such as SIRT2 inhibitors, suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery. Future research could focus on:

-

Synthesis of novel derivatives: Exploring modifications of the benzyl and propanoic acid moieties to optimize biological activity.

-

Elucidation of biological mechanisms: Directly investigating the interaction of this compound with cellular targets and its metabolic fate.

-

Therapeutic applications: Evaluating the efficacy of novel derivatives in preclinical models of diseases, particularly neurodegenerative disorders and cancer.

Conclusion

The history of this compound is a reflection of the advancement of organic synthesis. While its discovery was not a singular event, the methods developed for its preparation in the mid-20th century laid the groundwork for its current use as a versatile chemical intermediate. The emerging, albeit indirect, evidence of its potential biological activity opens new avenues for research, positioning this compound as a compound of interest for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its history, synthesis, and potential applications, encouraging further exploration of this intriguing molecule.

References

In-Depth Technical Guide: Spectroscopic Data of 3-(benzylthio)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(benzylthio)propanoic acid (C₁₀H₁₂O₂S, Molar Mass: 196.27 g/mol ). The information herein is compiled to assist in the structural elucidation, identification, and quality control of this compound. This document presents expected spectroscopic data based on the analysis of its constituent functional groups, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The expected values are derived from established principles of NMR and IR spectroscopy for the functional groups present in the molecule, namely a carboxylic acid, a thioether, and a benzyl group.[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -C₆H ₅ | 7.20 - 7.40 | Multiplet | 5H |

| -S-CH₂ -Ph | ~3.70 | Singlet | 2H |

| -S-CH₂ - | ~2.80 | Triplet | 2H |

| -CH₂ -COOH | ~2.60 | Triplet | 2H |

Solvent: CDCl₃, Standard: TMS at 0.0 ppm.[5]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ) ppm (Predicted Range) |

| -C OOH | 175 - 185 |

| -C ₆H₅ (quaternary) | 135 - 140 |

| -C ₆H₅ (CH) | 127 - 130 |

| -S-C H₂-Ph | 35 - 40 |

| -S-C H₂- | 30 - 35 |

| -C H₂-COOH | 30 - 35 |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration | Position (cm⁻¹) (Expected Range) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Alkyl C-H | C-H stretch | 3000 - 2850 | Medium |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Carbonyl | C=O stretch | 1725 - 1700 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium |

| Thioether | C-S stretch | 800 - 600 | Weak-Medium |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Description |

| Molecular Ion (M⁺) | m/z ≈ 196.27. The peak may be of low intensity.[1] |

| Key Fragmentation | McLafferty rearrangement is possible.[1] Signature fragmentations for carboxylic acids include the sequential loss of -OH (m/z 17) and -CO (m/z 28).[4] A prominent peak corresponding to the benzyl fragment (C₇H₇⁺) at m/z = 91 is expected. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 3-(arylthio)propionic acids.[6] The reaction proceeds via a copper-mediated C-S bond formation between benzyl bromide and 3-mercaptopropionic acid.

Materials:

-

3-mercaptopropionic acid

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-mercaptopropionic acid in an aqueous solution of sodium hydroxide at room temperature to form the sodium thiolate salt in situ.

-

To this solution, add benzyl bromide dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, acidify the mixture to a pH of approximately 1-2 using dilute hydrochloric acid. This will precipitate the crude this compound.

-

Extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: The acidic proton of the carboxylic acid may undergo exchange with residual water, leading to a broad signal; adding a drop of D₂O will cause this signal to disappear, confirming its identity.[1][2]

-

¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum should be acquired. The carboxyl carbon signal may be weak.[4]

2.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film. Place a small drop of the neat liquid (if oily) or a concentrated solution in a volatile solvent (like chloroform) onto a salt plate (e.g., NaCl or KBr).[7] Place a second plate on top to create a thin film.[7] Alternatively, for a solid sample, create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[8]

-

Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be run first.

2.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via a direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. Electron Ionization (EI) is a common method for GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for synthesis and characterization of this compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: The Mechanism of Action of 3-(Benzylthio)propanoic Acid Remains Elusive

Despite interest in its chemical properties and potential applications as a synthetic building block, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 3-(Benzylthio)propanoic acid. Currently, there is no substantive data detailing its biochemical targets, modulation of signaling pathways, or providing quantitative measures of its biological activity.

While its structural features may suggest potential interactions with various biological systems, concrete experimental evidence to support any specific mechanism is not available in the current body of scientific research. The compound is primarily documented in chemical supplier databases and in the context of its role as an intermediate in the synthesis of other molecules, particularly within the agrochemical sector.

A Landscape Devoid of Biological Data

A comprehensive search for pharmacodynamic and pharmacokinetic data for this compound has yielded no significant findings. Key metrics essential for characterizing the biological activity of a compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are absent from the literature. Consequently, it is not possible to construct a quantitative profile of its potency or efficacy against any specific biological target.

Furthermore, there are no published studies that delineate the experimental protocols used to investigate the biological effects of this compound. This lack of methodological information prevents any secondary analysis or replication of potential, yet undocumented, findings.

The Path Forward: A Call for Foundational Research

The absence of data on the mechanism of action of this compound highlights a clear area for future research. Foundational studies are required to explore its potential biological activities. A logical starting point for such an investigation would involve a broad screening approach to identify potential protein targets or cellular pathways affected by the compound.

A hypothetical workflow for initiating the investigation into the mechanism of action of this compound is proposed below.

Figure 1. A proposed experimental workflow for the initial investigation and elucidation of the mechanism of action of this compound.

Until such foundational research is conducted and published, any discussion on the mechanism of action of this compound remains speculative. Researchers, scientists, and drug development professionals are encouraged to approach this compound with the understanding that its biological effects are, as of now, uncharacterized. The scientific community awaits primary research to shed light on the potential pharmacological properties of this molecule.

Physical and chemical characteristics of 3-(benzylthio)propanoic acid

Introduction

3-(benzylthio)propanoic acid (CAS No: 2899-66-3) is an organosulfur compound featuring a carboxylic acid and a thioether functional group. Its structure, comprising a flexible propanoic acid chain and a benzylthio moiety, makes it a valuable intermediate in various fields of chemical synthesis. This document provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and logical workflow diagrams to aid researchers in its application. While derivatives of propionic acid are known to possess a wide range of biological activities, including anti-inflammatory properties, the primary documented utility of this compound itself is as a versatile building block in the development of novel agrochemicals and as a derivative in peptide synthesis.[1][2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value |

| CAS Number | 2899-66-3 |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.27 g/mol |

| Appearance | Off-white to light yellow solid or colorless to pale yellow liquid |

| Boiling Point | 351.6°C at 760 mmHg |

| Density | 1.197 g/cm³ |

| pKa | 4.463 at 25°C |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether |

| Flash Point | 166.4°C |

| Refractive Index | 1.581 |

| Vapor Pressure | 1.51E-05 mmHg at 25°C |

Data sourced from multiple chemical suppliers and databases.

Spectroscopic and Analytical Data

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected data are as follows:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a suitable deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show characteristic signals: a broad singlet for the carboxylic acid proton (-COOH), signals for the aromatic protons of the benzyl group, a singlet or sharp peak for the benzylic methylene protons (-S-CH₂-Ph), and two triplets for the ethylene protons of the propanoic acid chain (-CH₂-CH₂-).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid (~178-180 ppm), aromatic carbons, the benzylic methylene carbon, and the two aliphatic carbons of the propanoate backbone. While a spectrum for the methyl ester derivative is available, the data for the parent acid follows predictable chemical shifts.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch (~1700 cm⁻¹), and various C-H and C=C stretching and bending frequencies from the alkyl and aromatic portions of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 196). Common fragmentation patterns would include the loss of the carboxyl group and cleavage at the thioether linkage, leading to a prominent benzyl or tropylium ion peak (m/z = 91).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Thiol-ene Michael Addition

This protocol describes a common method for synthesizing β-thio-propanoic acids via the Michael addition of a thiol to acrylic acid.

Materials:

-

Benzyl mercaptan (phenylmethanethiol)

-

Acrylic acid

-

Triethylamine (or other suitable base catalyst)

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (1 M solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl mercaptan (1.0 eq) in toluene.

-

Add acrylic acid (1.1 eq) to the solution.

-

Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Analytical Protocol: Structural Confirmation

Objective: To confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Analysis: Process the spectra and integrate the ¹H signals. Compare the observed chemical shifts and coupling constants with expected values to confirm the molecular structure.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small drop of the neat liquid sample (if liquid at room temperature) or prepare a thin film between two KBr or NaCl plates. If the sample is a solid, prepare a KBr pellet.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the O-H (broad), C=O, C-H (sp² and sp³), and C-S functional groups.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation (Derivatization): For improved volatility and chromatographic performance, derivatize the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with an excess of diazomethane in ether or by heating with methanol and a catalytic amount of sulfuric acid.

-

GC Conditions: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program starting from ~100°C and ramping up to ~280°C.

-

MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of m/z 40-450.

-

Analysis: Identify the peak corresponding to the methyl 3-(benzylthio)propanoate derivative in the chromatogram. Analyze the corresponding mass spectrum for the correct molecular ion peak and characteristic fragmentation pattern.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

References

Unveiling the Potential of 3-(Benzylthio)propanoic Acid: A Technical Guide for Researchers

For Immediate Release: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and potential applications of 3-(benzylthio)propanoic acid. This document outlines its key chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, offering a foundation for future research and development.

Core Properties of this compound

This compound, a sulfur-containing carboxylic acid, presents a unique scaffold for chemical and biological investigations. Its core properties are summarized below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₂S | |

| Molecular Weight | 196.27 g/mol | |

| CAS Number | 2899-66-3 | |

| Appearance | White to off-white solid or crystalline powder | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | |

| Purity | Typically >95% for research-grade material | [1] |

Synthesis and Purification

A reliable method for the preparation of this compound is crucial for obtaining high-purity material for research purposes. A general synthetic protocol is described below.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of 3-mercaptopropanoic acid with benzyl chloride.

Materials:

-

3-Mercaptopropanoic acid

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-mercaptopropanoic acid in methanol.

-

Add a solution of sodium hydroxide in methanol dropwise to the flask at room temperature with stirring. This will form the sodium salt of the thiol.

-

To this solution, add benzyl chloride dropwise and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in water and acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

The crude product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product of high purity.

Workflow for Synthesis and Purification

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, its structural similarity to known bioactive molecules provides a basis for hypothesizing its potential roles in cellular processes.

Hypothesized Inhibition of Sirtuin 2 (SIRT2)

Structurally related compounds, specifically 3-(benzylthio)benzamide derivatives, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).[2][3] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, and has been implicated in neurodegenerative diseases and cancer.[4]

The proposed mechanism of action involves the binding of the benzylthio moiety to a hydrophobic pocket within the active site of the SIRT2 enzyme, leading to its inhibition. This inhibition results in the hyperacetylation of SIRT2 substrates, such as α-tubulin.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism by which this compound may inhibit SIRT2 and its downstream effects.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activity of this compound, the following experimental protocols, adapted from studies on similar compounds, can be employed.[2]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

This assay determines the ability of this compound to inhibit the deacetylase activity of SIRT2 in a controlled in vitro setting.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD⁺

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and the various concentrations of the test compound.

-

Initiate the reaction by adding NAD⁺ to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of SIRT2 inhibition for each concentration of the compound and determine the IC₅₀ value.

Experimental Protocol: Cellular α-Tubulin Acetylation Assay

This assay assesses the effect of this compound on the acetylation level of α-tubulin in a cellular context, which is a downstream marker of SIRT2 inhibition.

Materials:

-

A suitable cell line (e.g., HeLa or a neuronal cell line)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a suitable detection reagent and imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.

Other Potential Research Applications

Given its chemical structure, this compound could also be explored in other research areas:

-

Antimicrobial Research: The thioether and carboxylic acid moieties are present in various antimicrobial agents.[1]

-

Anti-inflammatory Studies: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anticancer Research: Thiazole derivatives containing a propanoic acid moiety have shown antiproliferative activity against cancer cells.[6]

This technical guide provides a starting point for researchers interested in the multifaceted potential of this compound. Further investigations are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. 2-(Benzylthio)propanoic acid | CymitQuimica [cymitquimica.com]

- 2. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-(benzylthio)propanoic acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(benzylthio)propanoic acid, a valuable intermediate in various chemical and pharmaceutical applications. The procedure outlined is based on the standard S-alkylation of a thiol with a benzyl halide.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the halide in benzyl chloride by the thiolate anion of 3-mercaptopropanoic acid, generated in situ by a base.

Scheme 1: Synthesis of this compound

HS-CH₂CH₂-COOH + C₆H₅CH₂Cl --(Base)--> C₆H₅CH₂-S-CH₂CH₂-COOH + Base·HCl

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Mercaptopropanoic Acid | 1.0 equivalent | [1][2] |

| Benzyl Chloride | 1.1 equivalents | [1][2] |

| Sodium Hydroxide | 2.2 equivalents | [1][2] |

| Solvent | Ethanol/Water | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 2-4 hours | [1][2] |

| Product Yield | Typically >80% | [1][2] |

| Melting Point | 59-61 °C | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂S | |

| Molecular Weight | 196.27 g/mol |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

3-Mercaptopropanoic acid

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-mercaptopropanoic acid (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in a mixture of ethanol and water.

-

Addition of Benzyl Chloride: To the stirring solution, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl chloride.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. The product will precipitate as a white solid.

-

-

Isolation and Purification:

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford pure this compound as a white solid.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the chemical structure.

-

¹³C NMR Spectroscopy: To further confirm the carbon framework.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-S bond).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the final product.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-(Benzylthio)propanoic Acid as a Carboxypeptidase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestive processes by catalyzing the hydrolysis of C-terminal amino acids from peptides and proteins. Its involvement in various physiological and pathological processes has made it a target for inhibitor development. These inhibitors have potential applications in managing conditions such as pancreatitis and cancer. This document provides detailed application notes and protocols for the characterization of 3-(Benzylthio)propanoic acid as a potential inhibitor of Carboxypeptidase A.